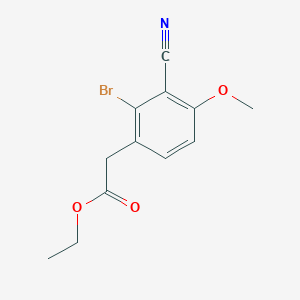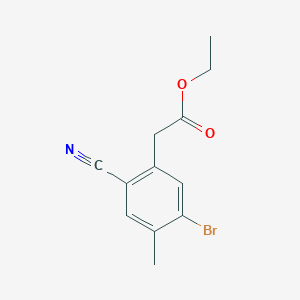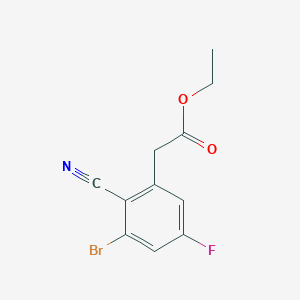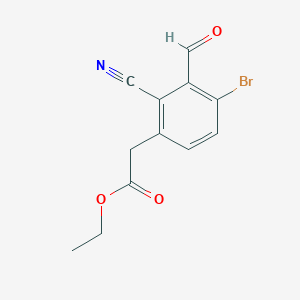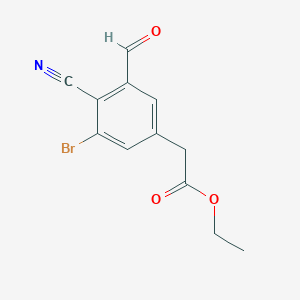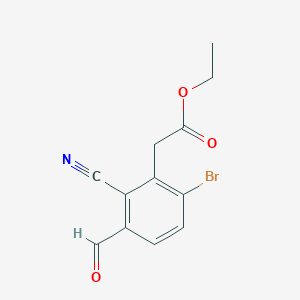
Ethyl 4-bromo-5-cyano-2-nitrophenylacetate
Descripción general
Descripción
Ethyl 4-bromo-5-cyano-2-nitrophenylacetate (EBCNP) is a synthetic compound that has been used in a variety of scientific research applications. It is a nitro-substituted phenylacetate ester, containing a bromine atom at the 4-position of the phenyl ring. EBCNP has been studied for its potential to act as a catalyst, a substrate, and a reagent in a variety of biochemical and physiological reactions.
Aplicaciones Científicas De Investigación
Ethyl 4-bromo-5-cyano-2-nitrophenylacetate has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of a variety of organic compounds, including amines, esters, and amides. It has also been used as a substrate in the preparation of cyclic nitriles and as a reagent in the synthesis of cyclic phosphonates. Additionally, Ethyl 4-bromo-5-cyano-2-nitrophenylacetate has been used as a reagent in the synthesis of brominated compounds, such as brominated polymers.
Mecanismo De Acción
The mechanism of action of Ethyl 4-bromo-5-cyano-2-nitrophenylacetate is not fully understood, but it is thought to involve a nucleophilic substitution reaction. In this reaction, the bromine atom of the Ethyl 4-bromo-5-cyano-2-nitrophenylacetate molecule is displaced by a nucleophile, such as an amine or an alcohol. This displacement results in the formation of a new compound, which can then be used in further reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 4-bromo-5-cyano-2-nitrophenylacetate are not well-understood. However, it is thought to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, Ethyl 4-bromo-5-cyano-2-nitrophenylacetate has been shown to have antifungal and antibacterial activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 4-bromo-5-cyano-2-nitrophenylacetate has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available. Additionally, it is relatively stable and has a low toxicity. However, it is also highly sensitive to temperature and pH, and the reaction should be closely monitored to ensure optimal conditions are maintained.
Direcciones Futuras
There are a number of potential future directions for research involving Ethyl 4-bromo-5-cyano-2-nitrophenylacetate. These include further investigations into its mechanism of action, as well as its potential applications as a catalyst and substrate in a variety of organic reactions. Additionally, further research could be conducted into its biochemical and physiological effects, as well as its potential therapeutic applications. Finally, further research could be conducted into the development of improved synthesis methods for Ethyl 4-bromo-5-cyano-2-nitrophenylacetate.
Propiedades
IUPAC Name |
ethyl 2-(4-bromo-5-cyano-2-nitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O4/c1-2-18-11(15)4-7-3-8(6-13)9(12)5-10(7)14(16)17/h3,5H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEMHDDLFTYPPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1[N+](=O)[O-])Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-bromo-5-cyano-2-nitrophenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



